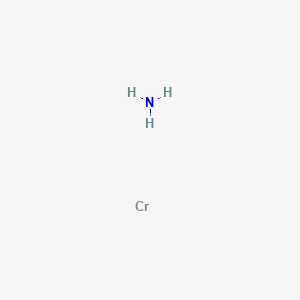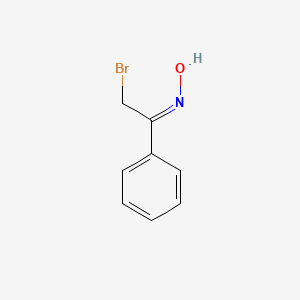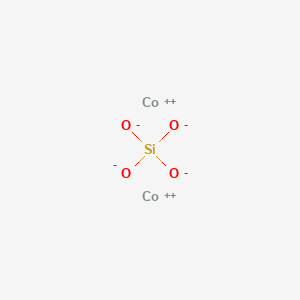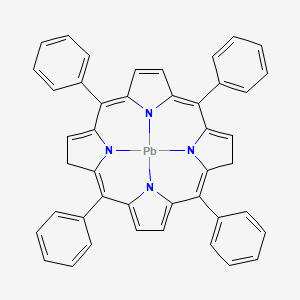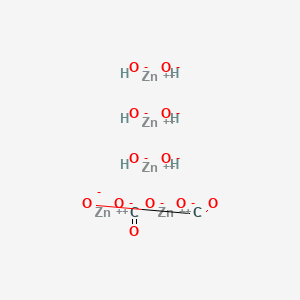
环己醇,2-(1-吡咯烷基)-
描述
Cyclohexanol, 2-(1-pyrrolidinyl)-: is a chiral molecule with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group at position 1 and a pyrrolidine ring at position 2. It exists as a pair of enantiomers and potentially as cis/trans isomers. The compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
Cyclohexanol, 2-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Cyclohexanol, 2-(1-pyrrolidinyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanol, 2-(1-pyrrolidinyl)- can be synthesized through the reaction of pyrrolidine with cyclohexene oxide . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of cyclohexanol, 2-(1-pyrrolidinyl)- involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. The use of continuous flow reactors and advanced separation techniques enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: Cyclohexanol, 2-(1-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize cyclohexanol, 2-(1-pyrrolidinyl)- to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclohexanol, 2-(1-pyrrolidinyl)- can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine.
作用机制
The mechanism of action of cyclohexanol, 2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a modulator of enzyme activity, influencing various biochemical processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanol, featuring a ketone group.
Cyclohexylamine: The amine derivative of cyclohexanol.
Uniqueness: Cyclohexanol, 2-(1-pyrrolidinyl)- is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in naturally occurring compounds, making it valuable for synthetic and research applications.
属性
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

